Oleuropeic acid
Description
Oleuropein, a biophenol found in olive leaves, extra-virgin olive oil, and some Oleaceae species, is renowned for its potent biological and pharmacological properties, including anticancer, cardioprotective, neuroprotective, gastroprotective, hepato-protective, anti-diabetes, anti-obesity, and radioprotective effects. These effects are largely attributed to its antioxidant and anti-inflammatory activities (Hassen, Casabianca, & Hosni, 2015).
Synthesis Analysis
Oleuropein's biosynthesis involves several steps, starting from the amino acid phenylalanine, which is converted into various intermediates before forming oleuropein. This process takes place within the plant's specialized cells, contributing to oleuropein's accumulation in olive leaves and fruits (Khalil et al., 2023).
Molecular Structure Analysis
Oleuropein is characterized by its secoiridoid structure, which includes a distinctive glucose moiety attached to an elenolic acid linked to a tyrosol. This complex structure contributes to its high biological activity and stability, making it a significant compound in olive-related products (Gentile, Uccella, & Sivakumar, 2017).
Chemical Reactions and Properties
Oleuropein undergoes various chemical reactions, including hydrolysis, which leads to the formation of several bioactive derivatives, such as hydroxytyrosol. These derivatives contribute to oleuropein's overall health benefits, enhancing its antioxidant, anti-inflammatory, and antimicrobial properties (Martorell et al., 2016).
Physical Properties Analysis
Oleuropein is a hydrophobic compound with a bitter taste, contributing to the characteristic flavor profile of olive oil and olives. Its solubility in water and oil phases is crucial for its extraction and incorporation into various nutraceutical and cosmetic products (Khalil et al., 2023).
Chemical Properties Analysis
The chemical properties of oleuropein, including its stability in different pH environments and its interaction with metal ions, play a significant role in its biological activities. These properties are essential for understanding how oleuropein can be best utilized in health-promoting applications (Khalil et al., 2023).
properties
IUPAC Name |
(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3,8,13H,4-6H2,1-2H3,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYWJELXORKNFO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCC(=CC1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198271 | |
Record name | Oleuropeic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleuropeic acid | |
CAS RN |
5027-76-9 | |
Record name | Oleuropeic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5027-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleuropeic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oleuropeic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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